2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-4-13-5-7-14(8-6-13)19-15(23)10-24-17-21-20-16-18-11(2)9-12(3)22(16)17/h5-9H,4,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRISLWASBPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method includes the oxidative cyclization of pyrimidinyl hydrazone intermediates using hypervalent iodine reagents under mild conditions . Another approach involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . These methods are advantageous due to their mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly reagents can be particularly beneficial for large-scale production, ensuring both efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney Nickel.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, fuming nitric acid.
Reduction: Hydrogen gas, Raney Nickel.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies indicate that compounds with similar triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the triazolo-pyrimidine derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The sulfanyl group in the compound is hypothesized to enhance its antimicrobial efficacy. Research has demonstrated that triazole-based compounds can disrupt bacterial cell wall synthesis and exhibit antifungal activity .
- Anti-inflammatory Effects : There is emerging evidence suggesting that derivatives of triazolo-pyrimidines can modulate inflammatory pathways, providing potential therapeutic benefits in treating chronic inflammatory diseases .
Agricultural Applications
- Pesticidal Activity : The application of triazole compounds in agriculture has been explored for their ability to act as fungicides and herbicides. The unique structure of 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide may allow it to target specific pests while minimizing harm to beneficial organisms .
- Plant Growth Regulators : Some studies suggest that triazole derivatives can influence plant growth by modulating hormonal pathways, leading to improved yield and stress resistance in crops .
Material Science Applications
- Polymer Chemistry : The incorporation of triazole structures into polymer matrices has been investigated for enhancing the thermal stability and mechanical properties of materials. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries .
- Nanotechnology : Research into the use of triazole compounds in the synthesis of nanoparticles has shown potential for creating materials with unique optical and electronic properties. These nanoparticles can be utilized in sensors and electronic devices .
Case Studies
- Cytotoxicity Evaluation : A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that modifications at the sulfanyl position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to standard chemotherapeutics .
- Field Trials for Pesticidal Efficacy : Field trials assessing the effectiveness of triazole-based fungicides showed a marked reduction in fungal infections in crops treated with these compounds compared to untreated controls, highlighting their potential as effective agricultural agents .
Mechanism of Action
The mechanism of action of 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes, which can lead to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural features with several agrochemicals and pharmaceuticals. Below is a detailed comparison based on substituents, functional groups, and known applications of analogous compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidine/Acetamide Derivatives
| Compound Name | Core Structure | Substituents/Linkers | Molecular Weight (g/mol)* | Primary Use/Activity |
|---|---|---|---|---|
| 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | Triazolo[4,3-a]pyrimidine | -S- linker; 4-ethylphenyl acetamide | ~388.45 | Not explicitly reported† |
| Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) | Triazolo[1,5-a]pyrimidine | Sulfonamide linker; 2,6-difluorophenyl | 325.29 | Herbicide (ALS inhibitor) |
| Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) | Acetamide | Methoxy-oxazolidinyl group; 2,6-dimethylphenyl | 278.31 | Fungicide (oomycete control) |
| Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) | Triazine | Fluoroalkyl-phenoxyethyl chain | 341.43 | Herbicide (cellulose biosynthesis inhibitor) |
*Calculated using average atomic masses.
Key Observations:
Core Heterocycle Differences :
- The target compound’s triazolo[4,3-a]pyrimidine core differs from flumetsulam’s triazolo[1,5-a]pyrimidine , altering electron distribution and binding affinity. The 5,7-dimethyl groups enhance lipophilicity compared to flumetsulam’s unsubstituted core .
- Oxadixyl lacks a fused triazolopyrimidine system, relying instead on a simpler acetamide scaffold with an oxazolidinyl group for fungicidal activity .
Linker and Substituent Impact :
- The sulfanyl (-S-) linker in the target compound may confer greater metabolic stability compared to flumetsulam’s sulfonamide (-SO₂-NH-) group, which is prone to hydrolysis.
- The 4-ethylphenyl acetamide substituent provides moderate steric bulk and hydrophobicity, contrasting with oxadixyl’s 2,6-dimethylphenyl group, which likely improves membrane permeability .
Functional Implications :
- Flumetsulam’s sulfonamide group and difluorophenyl substitution optimize binding to acetolactate synthase (ALS), a target in herbicide design. The target compound’s sulfanyl-acetamide motif may interact with similar enzymatic pockets but with altered potency .
- Oxadixyl’s methoxy-oxazolidinyl group disrupts oomycete cell walls, a mechanism less likely for the target compound due to its triazolopyrimidine core .
Assay Relevance: Cytotoxicity screening methods like the sulforhodamine B (SRB) assay () are critical for evaluating such compounds.
Biological Activity
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a sulfanyl group and an ethylphenyl acetamide moiety. The molecular formula is , and it has a molecular weight of 284.36 g/mol. Its structural uniqueness contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds with similar triazolo-pyrimidine structures exhibit potent anticancer properties. For instance, a study showed that derivatives of triazolopyrimidine can induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer . The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation.
Case Study:
A derivative of the compound demonstrated significant cytotoxicity against resistant cancer cell lines with an IC50 value in the low micromolar range. This suggests potential as a therapeutic agent for resistant forms of cancer .
Antimicrobial Activity
The antimicrobial properties of compounds containing triazole and pyrimidine rings have been well-documented. In vitro studies have shown moderate to high activity against both gram-positive and gram-negative bacteria. The presence of specific functional groups enhances this activity by disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Table: Antimicrobial Efficacy
| Microorganism | Activity Level (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes:
- Inhibition of Kinases : The compound acts as a JAK1 and JAK2 inhibitor, blocking pathways that lead to inflammation and cell proliferation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antibacterial Mechanism : The triazole ring system interacts with bacterial enzymes critical for cell wall synthesis.
Q & A
Q. What are the key considerations for optimizing multi-step synthesis of this compound?
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step routes requiring precise control of reaction conditions. Key steps include:
- Intermediate preparation : Formation of the triazolo-pyrimidine core via cyclization reactions, often using reagents like hydrazine or substituted amidines .
- Thioether linkage : Coupling the sulfanylacetamide group via nucleophilic substitution under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Optimization focuses on temperature (60–120°C), solvent polarity (DMF or DCM), and catalysts (e.g., Hünig’s base) to enhance yields (typically 60–80%) .
Q. Which analytical techniques validate structural integrity and purity?
- HPLC : Assess purity (>98%) and stability under accelerated degradation conditions (e.g., pH 1–13, 40°C) .
- NMR/IR : Confirm functional groups (e.g., sulfanyl S-H stretch at ~2550 cm⁻¹) and regiochemistry of substituents .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₁N₅OS: 375.14) .
Q. How is the compound’s stability evaluated under biological conditions?
- pH-dependent stability : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids for 24–72 hours, analyzing degradation via HPLC .
- Plasma stability : Assess metabolite formation in rodent/human plasma at 37°C using LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .
- Batch consistency : Validate purity across synthetic batches using DSC (melting point ±2°C) .
- Positive controls : Use established inhibitors (e.g., staurosporine for kinase studies) to calibrate activity thresholds .
Q. What methodologies assess pharmacokinetic properties and metabolic fate?
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. CYP450 isoforms involved in metabolism are identified using isoform-specific inhibitors .
- Plasma protein binding : Equilibrium dialysis (37°C, 4 hours) to determine unbound fraction, critical for dose extrapolation .
- In vivo PK studies : Administer IV/oral doses in rodents; calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .
Q. How is structure-activity relationship (SAR) explored for target optimization?
- Core modifications : Substitute 5,7-dimethyl groups with halogens or electron-withdrawing groups to enhance target affinity .
- Sulfanyl linker replacement : Compare thioether (-S-) with sulfoxide (-SO-) or sulfone (-SO₂-) to modulate solubility and potency .
- Acetamide tail variations : Test N-(4-ethylphenyl) against substituted aryl groups (e.g., 4-fluorophenyl) to optimize logP and BBB penetration .
Q. What experimental designs validate target engagement in disease models?
- Kinase profiling : Screen against panels of 100+ kinases at 1 µM to identify off-target effects .
- In vivo efficacy : Use xenograft models (e.g., HT-29 colon cancer) with biweekly dosing (10–50 mg/kg) and tumor volume monitoring .
- Biomarker analysis : Quantify downstream targets (e.g., phosphorylated ERK) via Western blot or ELISA in treated vs. control tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
